molecular formula C22H24N2O5 B4088608 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid

2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid

Cat. No. B4088608
M. Wt: 396.4 g/mol
InChI Key: PUVGGQNRUIHCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid, also known as MCC-555, is a synthetic compound that has been widely studied for its potential use in treating various diseases.

Scientific Research Applications

2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid has been studied for its potential use in treating various diseases, including cancer, inflammatory diseases, and cardiovascular diseases. In cancer research, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the growth of breast cancer cells and induce apoptosis in leukemia cells. Inflammatory diseases, such as rheumatoid arthritis, have also been studied with 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid, as it has been shown to reduce inflammation and joint damage. In cardiovascular disease research, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid has been shown to reduce the size of atherosclerotic lesions in animal models.

Mechanism of Action

The mechanism of action of 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid involves the inhibition of enzymes involved in various cellular processes. Specifically, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid inhibits the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of incretin hormones that regulate insulin secretion. 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid also inhibits the enzyme matrix metalloproteinase (MMP), which is involved in the breakdown of extracellular matrix proteins. This inhibition leads to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid are related to its mechanism of action. By inhibiting DPP-IV, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid increases the levels of incretin hormones, which regulate insulin secretion and glucose metabolism. This leads to improved glycemic control in diabetic patients. By inhibiting MMP, 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid reduces inflammation and tissue damage, which can be beneficial in various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid in lab experiments include its ability to inhibit specific enzymes involved in various cellular processes. This allows researchers to study the effects of inhibiting these enzymes on disease processes. However, the limitations of using 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For research on 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid include further studies on its safety and efficacy in humans, as well as studies on its potential use in combination with other drugs to treat various diseases. Additionally, studies on the molecular mechanisms of 2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid's actions could lead to the development of more targeted therapies for various diseases.

properties

IUPAC Name

2-[[4-[(3-methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-29-17-6-4-5-14(13-17)20(25)23-15-9-11-16(12-10-15)24-21(26)18-7-2-3-8-19(18)22(27)28/h4-6,9-13,18-19H,2-3,7-8H2,1H3,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVGGQNRUIHCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid
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2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid
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2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid
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2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid
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2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid
Reactant of Route 6
2-[({4-[(3-methoxybenzoyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid

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